

Panipenem: A Comparative Guide to its Antibacterial Efficacy Against Clinical Isolates

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Compound of Interest

Compound Name: Panipenem

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This guide provides an objective comparison of the antibacterial efficacy of **Panipenem** against various clinical isolates, benchmarked against other carbapenems and alternative antibiotics. The data presented is compiled from in-vitro studies to aid in research and development decisions.

Comparative Antibacterial Efficacy: In-Vitro Data

The in-vitro activity of **Panipenem** and comparator agents is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested clinical isolates. Lower MIC values indicate greater antibacterial potency.

Table 1: Comparative In-Vitro Activity of Carbapenems against Gram-Positive Clinical Isolates

Bacterial Species (Number of Isolates)	Antibiotic	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Year of Study Data
Penicillin-Resistant Streptococcus pneumoniae (PRSP) (264)	Panipenem	0.125	0.25	2007[1]
	Imipenem	1	2007[1]	
	Meropenem	0.25	2007[1]	
	Ertapenem	0.25	2007[1]	
Streptococcus pneumoniae	Panipenem	≤0.06	0.12	2008[2][3]
	Imipenem	≤0.06	2008[2][3]	
	Meropenem	≤0.06	2008[2][3]	
	Doripenem	≤0.06	2008[2][3]	
Methicillin-Susceptible Staphylococcus aureus (MSSA)	Panipenem	≤0.06	≤0.06	2008[2][3]
	Imipenem	≤0.06	2008[2][3]	
	Doripenem	≤0.06	2008[2][3]	

Table 2: Comparative In-Vitro Activity of Carbapenems against Gram-Negative Clinical Isolates

Bacterial Species (Number of Isolates)	Antibiotic	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Year of Study Data
Pseudomonas aeruginosa (288)	Panipenem	8	32	2002
	Imipenem	2	16	
	Meropenem	1	8	
	Biapenem	1	16	
Enterobacteriaceae	Panipenem	≤0.06	0.25	2008[2][3]
	Imipenem	0.12	0.5	
	Meropenem	≤0.06	0.12	
	Doripenem	≤0.06	0.25	
ESBL-producing Escherichia coli	Panipenem	≤0.06	0.25	2008[2][3]
	Imipenem	0.12	0.25	
	Meropenem	≤0.06	≤0.06	
	Doripenem	≤0.06	0.12	
ESBL-producing Klebsiella pneumoniae	Panipenem	≤0.06	0.5	2008[2][3]
	Imipenem	0.12	0.5	
	Meropenem	≤0.06	0.12	
	Doripenem	≤0.06	0.25	

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Antimicrobial Solutions: Stock solutions of **Panipenem** and comparator antibiotics are prepared at a high concentration in a suitable solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentration range for testing.
- Inoculum Preparation:
 - Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar plate.
 - The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microdilution plate.
- Inoculation and Incubation:
 - A standardized volume of the diluted bacterial suspension is added to each well of a 96-well microtiter plate, each containing the serially diluted antimicrobial agents.
 - Positive (bacterium and broth, no antibiotic) and negative (broth only) growth controls are included on each plate.
 - The plates are incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.

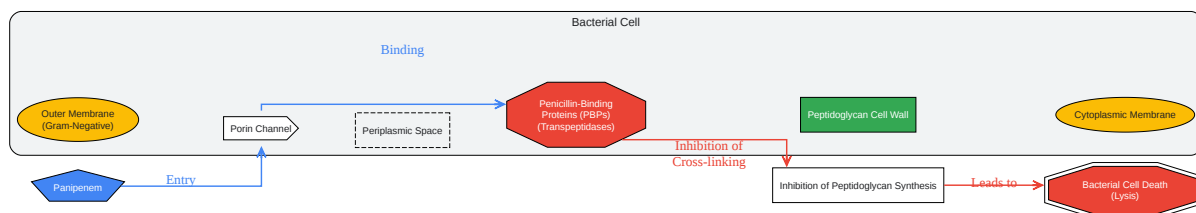
Time-Kill Kinetic Assay

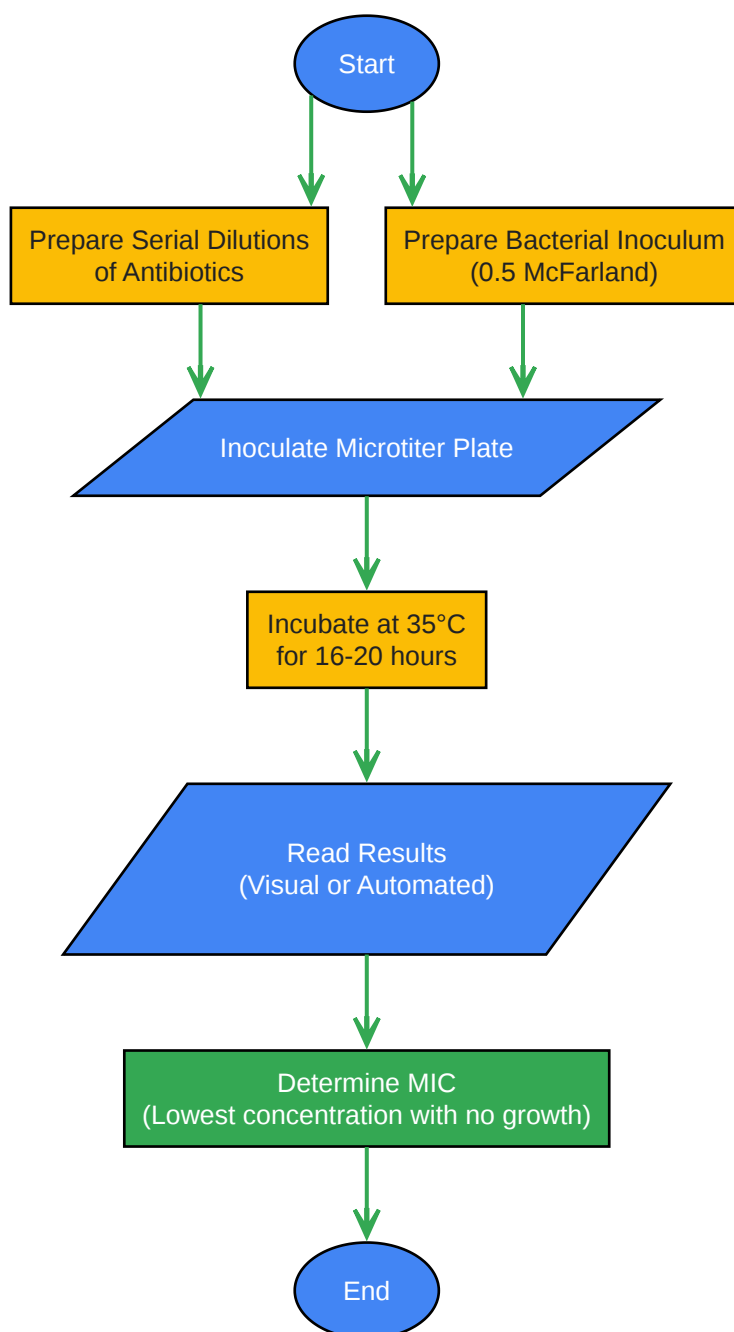
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

- **Preparation:** A standardized bacterial inoculum is prepared as described for the MIC assay, typically to a starting concentration of approximately 5×10^5 to 1×10^6 CFU/mL in a larger volume of CAMHB.
- **Exposure:** The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is run in parallel.
- **Sampling:** At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each test and control culture.
- **Quantification of Viable Bacteria:**
 - The aliquot is serially diluted in a sterile neutralizer broth or saline to inactivate the antimicrobial agent.
 - A specific volume of each dilution is plated onto a suitable agar medium.
 - The plates are incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 18-24 hours, and the number of colony-forming units (CFU) is counted.
- **Data Analysis:** The results are plotted as \log_{10} CFU/mL versus time. A bactericidal effect is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the initial inoculum. Synergy between two agents is defined as a ≥ 2 - \log_{10} decrease in CFU/mL by the combination compared to the most active single agent.

Mandatory Visualizations

Mechanism of Action of Carbapenems





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